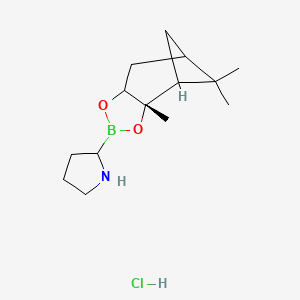
(R)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Pyrrolidineboronic acid pinanediol ester hydrochloride is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable building block in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Pyrrolidineboronic acid pinanediol ester hydrochloride typically involves the reaction of ®-2-Pyrrolidineboronic acid with pinanediol in the presence of hydrochloric acid. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature and pH conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Pyrrolidineboronic acid pinanediol ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under mild conditions to prevent decomposition of the ester .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
®-2-Pyrrolidineboronic acid pinanediol ester hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-2-Pyrrolidineboronic acid pinanediol ester hydrochloride involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, leading to the formation of stable boronate complexes. These interactions are crucial for its applications in drug design and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- ®-Boroisoleucine pinanediol ester hydrochloride
- ®-Boroalanine pinanediol ester hydrochloride
- ®-Borophenylalanine pinanediol ester hydrochloride
Uniqueness
®-2-Pyrrolidineboronic acid pinanediol ester hydrochloride stands out due to its unique combination of stability and reactivity. Unlike other boronic esters, it offers a balance between ease of handling and versatility in chemical reactions, making it a preferred choice for various applications .
Propiedades
Fórmula molecular |
C14H25BClNO2 |
|---|---|
Peso molecular |
285.62 g/mol |
Nombre IUPAC |
2-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |
Clave InChI |
OVVMNBVQOPZMPY-QGRIBYALSA-N |
SMILES isomérico |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C4CCCN4.Cl |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















